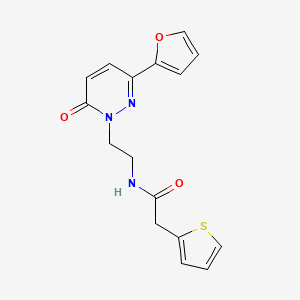
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a pyridazine moiety, and a thiophene group. Its molecular formula is C15H17N3O3 with a molecular weight of 287.31 g/mol. The presence of these heterocyclic components suggests potential reactivity and diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Starting materials undergo cyclization to form the furan component.
- Synthesis of the Pyridazine Moiety : This involves reactions that yield the pyridazine structure.
- Coupling Reaction : The final step combines the furan-pyridazine intermediate with thiophenyl-acetamide under specific conditions, often utilizing bases like cesium carbonate in solvents such as DMF at elevated temperatures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing furan and pyridazine rings have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 27.6 | |
| Compound B | A549 (lung cancer) | <10 | |
| This compound | Various cancer lines | TBD |
The mechanism underlying its anticancer activity is believed to involve inhibition of specific enzymes or receptors crucial for tumor growth and proliferation.
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that similar compounds can inhibit bacterial growth effectively:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 7.80 | |
| Escherichia coli | >100 |
The presence of the furan and thiophene rings may enhance the interaction with microbial targets, leading to increased efficacy.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that regulate proliferation and survival.
- Receptor Modulation : It could modulate receptor activity linked to cancer progression or microbial resistance.
- Cellular Pathway Interference : The compound may disrupt critical cellular pathways, leading to apoptosis in cancer cells or inhibiting bacterial growth.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Efficacy : A series of pyridazine derivatives were tested for their cytotoxicity against MDA-MB-231 cells, revealing promising IC50 values that suggest potential for further development into therapeutic agents .
- Antimicrobial Testing : Investigations into the antimicrobial properties showed that certain derivatives exhibited significant activity against resistant strains of bacteria, indicating potential applications in treating infections .
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-15(11-12-3-2-10-23-12)17-7-8-19-16(21)6-5-13(18-19)14-4-1-9-22-14/h1-6,9-10H,7-8,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSKTXDWVPQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














